molecular formula C9H5BrF4 B1527075 1-Allyl-4-bromo-2,3,5,6-tetrafluorobenzene CAS No. 1350637-17-0

1-Allyl-4-bromo-2,3,5,6-tetrafluorobenzene

Cat. No. B1527075
CAS RN: 1350637-17-0
M. Wt: 269.03 g/mol
InChI Key: WGJKEKMTKNSTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-4-bromo-2,3,5,6-tetrafluorobenzene is a fine chemical . It is not a stock item and may not be readily available . It is used in various applications, particularly in the field of fine chemicals .


Molecular Structure Analysis

The molecular formula of 1-Allyl-4-bromo-2,3,5,6-tetrafluorobenzene is C9H5BrF4 . The molecular weight is 269.03 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Pharmaceutical Intermediate

1-Allyl-4-bromo-2,3,5,6-tetrafluorobenzene is utilized as an intermediate in pharmaceutical synthesis. It plays a role in the production of various biologically active compounds, particularly those with an indole core structure which is prevalent in many synthetic drugs .

Chemical Synthesis

This compound is employed in the synthesis of complex molecules such as fluorinated rubrene, which is used in organic semiconductors and light-emitting diodes (LEDs). It also serves as a precursor for cyclometalating ligands that are essential in catalysis .

Safety and Hazards

The safety data sheet for 1-Bromo-2,3,5,6-tetrafluorobenzene indicates that it is a flammable liquid and vapor. It may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces. It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1-bromo-2,3,5,6-tetrafluoro-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4/c1-2-3-4-6(11)8(13)5(10)9(14)7(4)12/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJKEKMTKNSTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=C(C(=C1F)F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301203503
Record name Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-4-bromo-2,3,5,6-tetrafluorobenzene

CAS RN

1350637-17-0
Record name Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-(2-propen-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350637-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Allyl-4-bromo-2,3,5,6-tetrafluorobenzene
Reactant of Route 2
Reactant of Route 2
1-Allyl-4-bromo-2,3,5,6-tetrafluorobenzene
Reactant of Route 3
Reactant of Route 3
1-Allyl-4-bromo-2,3,5,6-tetrafluorobenzene
Reactant of Route 4
Reactant of Route 4
1-Allyl-4-bromo-2,3,5,6-tetrafluorobenzene
Reactant of Route 5
Reactant of Route 5
1-Allyl-4-bromo-2,3,5,6-tetrafluorobenzene
Reactant of Route 6
Reactant of Route 6
1-Allyl-4-bromo-2,3,5,6-tetrafluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.